Tin mesoporphyrin, also known as stannsoporfin, is a synthetic metalloporphyrin, a class of compounds characterized by a porphyrin ring complexed with a metal ion. [] In tin mesoporphyrin, the metal ion is tin (Sn). [] It has been extensively studied in scientific research for its potent inhibitory action on heme oxygenase (HO), an enzyme that catalyzes the breakdown of heme into biliverdin, ferrous iron, and carbon monoxide. [, , , , ]
Tin mesoporphyrin is classified as a metalloporphyrin due to the presence of tin at its center. It is synthesized rather than derived from natural sources. This compound is particularly significant in medical research due to its inhibitory effects on heme oxygenase, which catalyzes the degradation of heme into biliverdin and carbon monoxide. The inhibition of this enzyme can lead to increased levels of heme in the body, making tin mesoporphyrin a potential therapeutic agent for conditions related to bilirubin metabolism .
The synthesis of tin mesoporphyrin typically involves the following steps:
Parameters such as temperature, reaction time, and concentration of reactants can significantly affect yield and purity during synthesis.
Tin mesoporphyrin has a complex molecular structure that closely resembles that of heme. Its core structure is based on protoporphyrin IX with the following characteristics:
The arrangement allows for effective interaction with heme oxygenase, facilitating its role as an inhibitor .
Tin mesoporphyrin primarily participates in reactions involving:
These chemical interactions are critical for its therapeutic applications .
The mechanism by which tin mesoporphyrin exerts its effects involves:
Tin mesoporphyrin exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its efficacy as a therapeutic agent .
Tin mesoporphyrin has several promising applications:
The therapeutic exploration of metalloporphyrins began in the late 1970s when Drummond and Kappas at Rockefeller University observed that metal ions complexed within porphyrin rings could alter heme oxygenase (HO) activity. Their seminal work identified tin protoporphyrin (SnPP) as a potent competitive inhibitor of HO, reducing bilirubin production in vitro and in animal models [1] [3]. However, SnPP’s clinical utility was limited by photosensitivity risks due to its vinyl groups, which generated cytotoxic singlet oxygen under light exposure [1].
This spurred the development of second-generation analogs like SnMP (mesoporphyrin IX), where vinyl-to-ethyl modifications reduced phototoxic potential while increasing inhibitory potency. By the 1990s, SnMP demonstrated superior efficacy in clinical trials for neonatal jaundice, achieving a >10-fold greater HO inhibition than SnPP at equivalent doses [1] [7]. Concurrently, researchers synthesized diverse metalloporphyrins (e.g., zinc protoporphyrin, cobalt mesoporphyrin) to probe structure-activity relationships:
Table 1: Evolution of Key Metalloporphyrins in Biomedical Research
Compound | Central Metal | Porphyrin Type | Primary Action | Key Historical Milestone |
---|---|---|---|---|
SnPP (Protoporphyrin) | Tin (Sn⁴⁺) | Protoporphyrin IX | HO competitive inhibitor | First synthetic HO inhibitor (1980s) [1] |
SnMP (Stannsoporfin) | Tin (Sn⁴⁺) | Mesoporphyrin IX | Enhanced HO inhibition | 10× potency vs. SnPP; reduced phototoxicity [1] [7] |
ZnPP | Zinc (Zn²⁺) | Protoporphyrin IX | HO inhibition | Animal studies only [7] |
CoPP | Cobalt (Co²⁺) | Protoporphyrin IX | HO-1 induction | Used to study cytoprotective pathways [9] |
SnMP’s primary mechanism involves high-affinity binding to the active site of heme oxygenase-1 (HO-1), sterically excluding native heme substrates. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron—molecules with antioxidant, vasodilatory, and pro-proliferative effects [1] [9]. By inhibiting this enzyme, SnMP disrupts a critical cytoprotective pathway in pathological states:
Table 2: Cellular Consequences of HO-1 Inhibition by SnMP
Process Affected | Biomarker Alteration | Functional Outcome | Experimental Context |
---|---|---|---|
Oxidative Stress | ↑ ROS; ↓ GSH | DNA damage, apoptosis priming | A549 NSCLC cells [9] |
Glucose Metabolism | ↓ G6PD, ↓ TIGAR (PPP suppression) | Reduced NADPH regeneration | A549 cells [9] |
Heme Recycling | Accumulation of unmetabolized heme | Pro-oxidant cytotoxicity | In vitro enzyme assays [1] |
Iron Homeostasis | ↓ Free iron release | Reduced ferroptosis susceptibility | Theoretical model [1] |
Recent preclinical studies reveal SnMP’s immunomodulatory role via myeloid-specific HO-1 blockade. HO-1 is overexpressed in tumor-associated macrophages (TAMs) and dendritic cells, creating an immunosuppressive niche through:
In murine breast cancer models (MMTV-PyMT), combining SnMP with chemotherapy (5-fluorouracil) or PD-1 blockade amplified antitumor immunity:
Beyond oncology, SnMP enhances host-directed therapies against infections. In multidrug-resistant tuberculosis (MDR-TB) murine models, SnMP (5 mg/kg) combined with the regimen SPaO (TBAJ-876/pretomanid/TBI-223):
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2